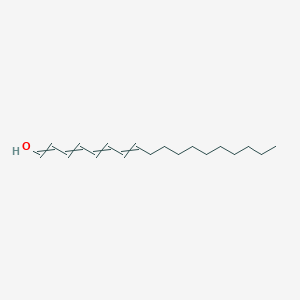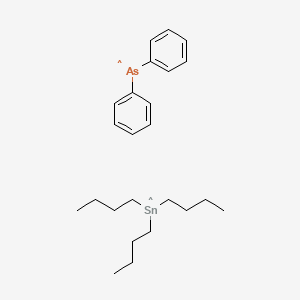
2(1H)-Quinolinone, 3,4-dichloro-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- is an organic compound that belongs to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- can be achieved through several methods. One common approach involves the reaction of dichloromaleic anhydride with aniline under dielectric heating at reflux conditions. Acetic acid is used as a catalyst, and ethanol serves as the solvent. This method yields the desired compound with good efficiency, ranging from 39.56% to 70.21%, and the reaction time is significantly reduced to 15-20 minutes .
Industrial Production Methods
In industrial settings, the production of 2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- may involve large-scale synthesis using similar reaction conditions as described above. The use of microwave radiation in organic synthesis has been shown to increase yield and reduce reaction time, making it a preferred method for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives, amines, and substituted quinolinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Due to its biological activity, it is explored for drug development and therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione
- 3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione
Uniqueness
2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- is unique due to its specific structure, which includes a quinolinone core with dichloro and phenyl substituents. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
110254-67-6 |
|---|---|
Formule moléculaire |
C15H9Cl2NO |
Poids moléculaire |
290.1 g/mol |
Nom IUPAC |
3,4-dichloro-1-phenylquinolin-2-one |
InChI |
InChI=1S/C15H9Cl2NO/c16-13-11-8-4-5-9-12(11)18(15(19)14(13)17)10-6-2-1-3-7-10/h1-9H |
Clé InChI |
NFPMZXUAPZUJND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


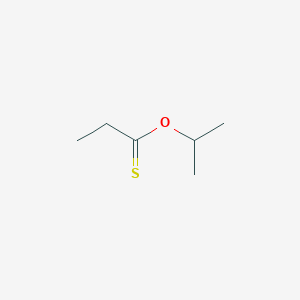
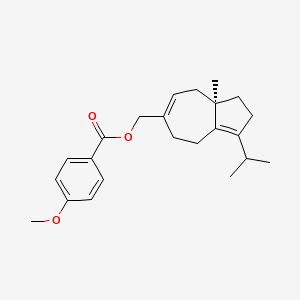
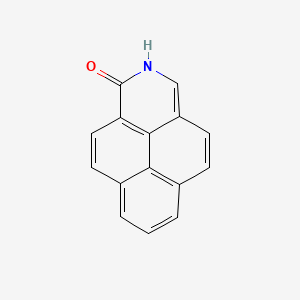
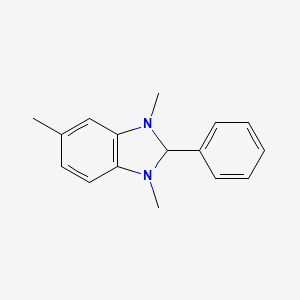
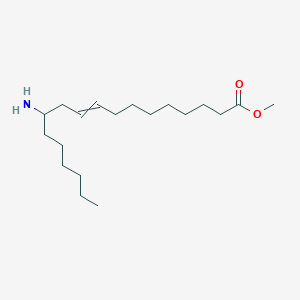
![{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane](/img/structure/B14335416.png)
![[(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B14335419.png)
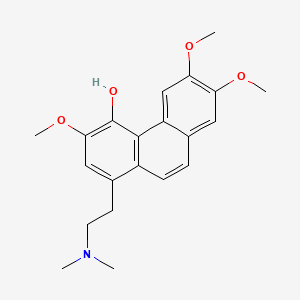
![Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl-](/img/structure/B14335434.png)
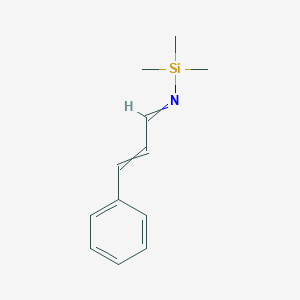
![3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate](/img/structure/B14335450.png)
